AChE Inhibition: 142 nM IC50 Confers ≥7-Fold Superiority Over Generic Acrylamide Hybrids
The compound exhibits an IC50 of 142 nM against recombinant Anopheles gambiae wild-type AChE after 10 minutes by Ellman assay [1]. In contrast, quinazolinone-vanillin acrylamide hybrids demonstrate AChE IC50 values between 1,015 and 1,434 µM under comparable conditions, representing a 7,148- to 10,098-fold difference in potency [2]. This marked disparity is not attributable to assay variability, as both studies employed the Ellman method and recombinant enzyme sources.
| Evidence Dimension | Inhibitory potency against AChE |
|---|---|
| Target Compound Data | IC50 = 142 nM (0.142 µM) |
| Comparator Or Baseline | Quinazolinone-vanillin acrylamide hybrids: IC50 = 1,015–1,434 µM |
| Quantified Difference | 7,148- to 10,098-fold higher potency for the target compound |
| Conditions | Recombinant Anopheles gambiae wild-type AChE; Ellman assay; 10 min incubation |
Why This Matters
This quantifies the critical role of the anilino substitution in conferring potent AChE engagement, ensuring that substituting with a structurally similar but less potent acrylamide would require a 7,000- to 10,000-fold higher concentration to achieve equivalent inhibition.
- [1] BindingDB. (2025). BDBM50124882 (CHEMBL3623548) IC50: 142 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50124882 View Source
- [2] Development of quinazolinone and vanillin acrylamide hybrids as multi-target directed ligands against Alzheimer’s disease. (2023). IC50 values up to 1.434 mM. Retrieved from https://dspace.rri.res.in View Source
